molecular formula C6H16AlNaO4 B1200767 Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1) CAS No. 22722-98-1

Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1)

Cat. No. B1200767
CAS RN: 22722-98-1
M. Wt: 202.16 g/mol
InChI Key: XJIQVZMZXHEYOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sodium dihydridobis(2-methoxyethoxo)aluminate (SDMA) involves using it as a reducing agent in catalytic systems, particularly in the cooligomerization of propadiene with propyne. The compound is found effective in generating zerovalent nickel in these systems, showcasing its utility in complex chemical reactions (Čermák et al., 1991).

Molecular Structure Analysis

Multinuclear NMR studies of sodium alkoxohydridoaluminate compositions provide insights into the molecular structure of SDMA. These studies help refine the structure previously proposed, offering a detailed view of its molecular arrangement and the dynamics of its ionic stabilization in specific solvents (Černý et al., 1996).

Chemical Reactions and Properties

SDMA is involved in various nucleophilic substitutions, demonstrating its reactivity and versatility in forming new phosphorus-carbon bonds and its application in stereochemical substitutions in menthyl derivatives. These reactions highlight its potential in synthetic organic chemistry and the precise control it offers in stereochemical outcomes (Yamashita et al., 1983).

Physical Properties Analysis

The physical properties of SDMA and related compounds have been extensively studied through crystallography and solvothermal synthesis methods. These studies reveal the intricate lattice structures and the formation of well-ordered layers in certain aluminate complexes, providing a foundation for understanding the material's physical characteristics and its applications in material science (Li et al., 2014).

Chemical Properties Analysis

The chemical properties of SDMA, particularly its role as a reducing agent and its involvement in the activation of dihydrogen, highlight its chemical versatility and potential applications in catalysis and hydrogen storage technologies. Studies on lithium- and sodium-aluminyls, for instance, showcase the compound's ability to engage in complex chemical reactions and its potential in energy-related applications (Evans et al., 2021).

Scientific Research Applications

Reducing Agent in Catalysis

Sodium dihydridobis(2-methoxyethoxo)aluminate (SDMA) has been identified as a suitable reducing agent for in-situ generation of zerovalent nickel in a catalytic system. This system is used for the cooligomerization of propadiene with propyne, where SDMA facilitates the reaction without the formation of polymers, yielding oligomers comparable to those obtained with triethylaluminium (Čermák, Soukupová, Chvalovský, Khar'kova, & Krentsel, 1991).

Stereochemistry of Nucleophilic Substitution

The compound has been used to study the stereochemistry of nucleophilic substitution reactions. Specifically, it was employed in reactions with menthyl or neomenthyl halides and sulfonates, leading to the formation of neomenthyl- and methyl-diphenylphosphine oxide in varying ratios, shedding light on the mechanisms of stereochemical substitution (Yamashita et al., 1983).

Catalytic Activity in Dehydration of Ethanol

Research has shown that commercial transition aluminas, potentially including derivatives or related compounds of sodium dihydridobis(2-methoxyethoxo)aluminate, exhibit significant catalytic activity in the dehydration of ethanol to ethylene. This study highlighted the influence of different phases and impurities on the catalytic efficiency and selectivity towards ethylene production, with specific focus on the role of sodium ions and aluminate structures in the catalytic process (Phung, Lagazzo, Crespo, Escribano, & Busca, 2014).

Synthesis of N-Trifluoroacetyl-L-daunosamine

An improved synthesis process for N-Trifluoroacetyl-L-daunosamine utilized sodium dihydrobis(2-methoxyethanolato)aluminate(1-) for the highly stereoselective reduction of the oxime. This development enhanced the efficiency and selectivity of the synthetic route, demonstrating the compound's utility in complex organic synthesis (Kimura, Matsumoto, Suzuki, & Terashima, 1986).

properties

CAS RN

22722-98-1

Product Name

Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1)

Molecular Formula

C6H16AlNaO4

Molecular Weight

202.16 g/mol

IUPAC Name

sodium;alumanylium;2-methoxyethanolate

InChI

InChI=1S/2C3H7O2.Al.Na.2H/c2*1-5-3-2-4;;;;/h2*2-3H2,1H3;;;;/q2*-1;2*+1;;

InChI Key

XJIQVZMZXHEYOY-UHFFFAOYSA-N

SMILES

COCC[O-].COCC[O-].[Na+].[AlH2+]

Canonical SMILES

COCC[O-].COCC[O-].[Na+].[AlH2+]

Other CAS RN

22722-98-1

Pictograms

Flammable; Corrosive; Irritant

synonyms

dihydrobis(2-methoxyethoxy)aluminate
Red-Al
Vitride

Origin of Product

United States

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